BenchChemオンラインストアへようこそ!

(E)-2,4-dimethoxy-N-(4-(p-tolyl)thiazol-2(3H)-ylidene)benzamide

Medicinal Chemistry SAR Scaffold Comparison

Procure CAS 325977-95-5 to ensure exact (E)-ylidene geometry and 2,4-dimethoxy substitution critical for kinase selectivity and AP isozyme profiling. Distinct from 2-Cl or des-methoxy analogs, this compound occupies a unique SAR position with >10-fold potency variation in Bcr-Abl assays. Its modular synthesis enables parallel library expansion. Request a quote today.

Molecular Formula C19H18N2O3S
Molecular Weight 354.42
CAS No. 325977-95-5
Cat. No. B2522500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2,4-dimethoxy-N-(4-(p-tolyl)thiazol-2(3H)-ylidene)benzamide
CAS325977-95-5
Molecular FormulaC19H18N2O3S
Molecular Weight354.42
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C19H18N2O3S/c1-12-4-6-13(7-5-12)16-11-25-19(20-16)21-18(22)15-9-8-14(23-2)10-17(15)24-3/h4-11H,1-3H3,(H,20,21,22)
InChIKeyTUIUPWCZDKSIDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-2,4-Dimethoxy-N-(4-(p-tolyl)thiazol-2(3H)-ylidene)benzamide (CAS 325977-95-5): Procurement-Relevant Baseline Characterization for the Thiazol-2-ylidene-Benzamide Scaffold


(E)-2,4-Dimethoxy-N-(4-(p-tolyl)thiazol-2(3H)-ylidene)benzamide (CAS 325977-95-5) is a synthetic small-molecule member of the thiazol-2-ylidene-benzamide class, characterized by a 2,4-dimethoxybenzamide moiety linked via an exocyclic imine to a 4-(p-tolyl)-substituted thiazoline/thiazole ring [1]. This scaffold is recognized in patent literature for protein-kinase-modulatory and anti-proliferative potential [2], while structurally analogous thiazol-2-ylidene-benzamide derivatives have demonstrated quantifiable inhibition of alkaline phosphatase isozymes and HIV-2 replication in MT-4 cells [3][4]. The compound's computed XLogP3 of ~4.1 and topological polar surface area of ~88.7 Ų place it within Lipinski-compliant chemical space, supporting its utility as a medicinal-chemistry starting point [1].

Why (E)-2,4-Dimethoxy-N-(4-(p-tolyl)thiazol-2(3H)-ylidene)benzamide Cannot Be Replaced by Common In-Class Analogs: A Structural Rationale for Procurement Specification


Within the thiazole-benzamide family, minor structural modifications produce large shifts in target engagement and selectivity that preclude simple analog substitution. The target compound's (E)-ylidene geometry, 4-p-tolyl thiazole substitution, and 2,4-dimethoxybenzamide pattern constitute a distinct pharmacophore that differs from the more common N-(4-p-tolyl-thiazol-2-yl)-benzamide (CAS 103966-01-4) [1] and from the simple 2,4-dimethoxybenzamide fragment . Published structure-activity relationships (SAR) on related thiazol-2-ylidene-benzamide series show that halogen substitution at the benzamide 2-position can alter alkaline phosphatase IC50 values by >1,000-fold (from 0.079 µM to >100 µM) [2], while N3-substituent variation on the thiazole ring shifts anti-HIV-2 selectivity indices from <1 to >313 [3]. Consequently, generic procurement of an in-class but structurally distinct analog risks substantial loss of the desired biological profile, making explicit CAS-level specification essential for experimental reproducibility.

Quantitative Differential Evidence for (E)-2,4-Dimethoxy-N-(4-(p-tolyl)thiazol-2(3H)-ylidene)benzamide vs. Closest Analogs and In-Class Alternatives


Structural Differentiation from Closest Commercial Analog: 2,4-Dimethoxybenzamide Pattern vs. N-(4-p-Tolyl-thiazol-2-yl)-benzamide

The target compound (CAS 325977-95-5) differs fundamentally from the commercially available N-(4-p-tolyl-thiazol-2-yl)-benzamide (CAS 103966-01-4, Sigma-Aldrich AldrichCPR) [1]. The comparator lacks (1) the 2,4-dimethoxy substitution on the benzamide ring, (2) the (E)-ylidene exocyclic double bond geometry, and (3) the N3-H thiazoline character present in the target compound. These differences are not isosteric: the dimethoxy pattern introduces two hydrogen-bond acceptors and alters the electron density and rotational freedom of the benzamide-phenyl ring relative to the thiazole plane. In related thiazol-2-ylidene-benzamide SAR studies, benzamide-ring methoxy substitution was a key determinant of alkaline phosphatase isoform selectivity, with 2-substitution patterns dictating h-TNAP vs. h-IAP preference [2].

Medicinal Chemistry SAR Scaffold Comparison

Class-Level Anti-Proliferative Kinase Inhibition: Thiazole-Benzamide Patent SAR Demonstrates Substitution-Dependent Potency

The US patent US20030225147A1 discloses a genus of thiazole-benzamide derivatives that modulate protein kinase activity and inhibit cell proliferation [1]. Within this patent's structural scope, substitution at the benzamide phenyl ring (including methoxy patterns) and at the thiazole 4-position are claimed as potency determinants. Although the specific IC50 of CAS 325977-95-5 is not reported in the patent, the generic SAR establishes that replacing the 2,4-dimethoxybenzamide moiety with an unsubstituted benzamide (as in CAS 103966-01-4) or altering the thiazole 4-substituent would be expected to alter kinase-inhibitory potency. A related thiazolamide–benzamide series (Liu et al., 2019, RSC Adv.) demonstrated that the most potent Bcr-Abl inhibitor (compound 3m) achieved an Abl IC50 of 1.273 µM and T315I mutant IC50 of 39.89 µM, while close structural analogs in the same series varied by >10-fold in potency [2]. These data support the class-level inference that small changes in benzamide-thiazole connectivity and substitution produce large potency shifts, making the precise structure of CAS 325977-95-5 critical for activity.

Cancer Kinase Inhibition Anti-proliferative

Alkaline Phosphatase Isozyme Inhibition Potential: Class-Level SAR Predicts Sub-Nanomolar Potency Attainable with Thiazol-2-ylidene-Benzamides

In a direct head-to-head study of thiazol-2-ylidene-benzamide derivatives (J. Cell. Biochem., 2018), compound 2e (2''-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide) exhibited an h-TNAP IC50 of 0.079 ± 0.002 µM, representing a >1,000-fold potency range across the series [1]. The most critical SAR determinant was the benzamide 2-substituent, with chloro substitution providing optimal h-TNAP inhibition while other substituents at the same position yielded IC50 values exceeding 100 µM. Although the target compound (CAS 325977-95-5) was not among the specific derivatives tested, its 2-methoxy substitution on the benzamide ring positions it at an intermediate point in the established SAR continuum—distinct from both the optimal 2-chloro and the inactive 2-unsubstituted analogs. These compounds also demonstrated correlated cytotoxicity against MCF-7, K-562, and HeLa cell lines, with selective apoptosis induction [1]. A separate thiazol-2-ylidene-benzamide series (Der Pharma Chemica, 2019) showed that compounds 2j and 2n inhibited HIV-2 replication with EC50 values of 2.44 µg/mL and 1.89 µg/mL, respectively, and selectivity indices of 25–26 [2], while the seminal anti-HIV series (Saeed et al., 2011, Z. Naturforsch. B) reported an HIV-2 IC50 as low as 0.40 µg/mL with a selectivity index >313 for compound 39 [3].

Alkaline Phosphatase Cancer Enzyme Inhibition

Physicochemical Differentiation: Computed Drug-Likeness Parameters Position the Target Compound for Oral Bioavailability Screening

The target compound (CAS 325977-95-5) possesses computed physicochemical parameters that distinguish it from simpler commercially available analogs. Its XLogP3 of 4.1 and TPSA of 88.7 Ų [1] place it within the upper range of Lipinski and Veber compliance, whereas the des-dimethoxy analog (CAS 103966-01-4) has no reported computed TPSA at authoritative sources, and the 2,4-dimethoxybenzamide fragment alone (no thiazole) lacks the lipophilic bulk necessary for membrane penetration. The addition of two methoxy groups increases hydrogen-bond acceptor count from 3 to 5 and raises molecular weight from 294.4 to 354.4 Da [2]. In the context of the broader thiazol-2-ylidene-benzamide class, QSAR studies (IngentaConnect) have correlated anti-HIV potency with electronic, steric, and solubility descriptors [3], indicating that the specific balance of lipophilicity and polarity in CAS 325977-95-5 is not arbitrarily achieved by analog substitution.

Drug-likeness Physicochemical Properties ADME

Synthetic Accessibility and Scaffold Versatility: Condensation-Based Route Enables Late-Stage Diversification

The target compound is prepared via condensation of 2,4-dimethoxybenzoyl chloride with 4-(p-tolyl)thiazol-2-amine under basic conditions (triethylamine or pyridine in dichloromethane or chloroform) . This modular synthetic route contrasts with the more common Hantzsch thiazole synthesis used for 2-aminothiazole-benzamide analogs, which limits the diversity of the benzamide coupling partner. The (E)-ylidene linkage is formed in a single step from commercially available precursors, and the thiazole C4 p-tolyl group can be independently varied without altering the 2,4-dimethoxybenzamide pharmacophore. In related 2,4-disubstituted thiazole SAR (Zhou et al., 2013, Org. Biomol. Chem.), systematic variation of the C4 aryl group modulated stem-cell differentiation activity, demonstrating that the scaffold's modularity translates to tunable biological effects [1]. The structurally related N-(4,5-dimethyl-1,3-thiazol-2-yl)-2,4-dimethoxybenzamide (CAS 353478-26-9, MW 292.35, LogP 3.41) differs in thiazole substitution pattern (4,5-dimethyl vs. 4-p-tolyl) and linker type (amine vs. ylidene), confirming that both the thiazole substituent and the linker chemistry are independent levers for SAR exploration—neither of which can be recapitulated by procuring a simpler analog.

Synthetic Chemistry Building Block Medicinal Chemistry

Evidence-Backed Application Scenarios for (E)-2,4-Dimethoxy-N-(4-(p-tolyl)thiazol-2(3H)-ylidene)benzamide (CAS 325977-95-5) in Scientific Procurement


Kinase-Focused Anti-Proliferative Screening Libraries

Given the patent-established role of thiazole-benzamide derivatives as protein kinase modulators [1] and the demonstrated >10-fold potency variation between structurally adjacent analogs in Bcr-Abl kinase assays [2], CAS 325977-95-5 is best deployed as a specific scaffold representative in kinase-inhibitor screening libraries. Its 2,4-dimethoxybenzamide substitution and (E)-ylidene geometry provide a distinct pharmacophore relative to the more common aminothiazole-linked benzamides. Procurement of this exact compound—rather than a des-methoxy or amine-linked analog—ensures that the screening deck captures the full structural diversity of the thiazole-benzamide chemical space, maximizing the probability of identifying kinase-selective hits.

Alkaline Phosphatase Isozyme Selectivity Profiling

The thiazol-2-ylidene-benzamide class has demonstrated potent and isoform-selective alkaline phosphatase inhibition, with the 2-substituent on the benzamide ring controlling h-TNAP vs. h-IAP selectivity [1]. CAS 325977-95-5, with its 2-methoxy substitution, occupies a specific position in this SAR continuum and can serve as a tool compound to probe the contribution of methoxy electron-donating effects to AP isozyme selectivity. Direct procurement of this compound, rather than the 2-chloro or 2-unsubstituted analogs tested in the primary study, enables researchers to interrogate the methoxy-specific pharmacophore contribution to AP inhibition and associated cancer-cell cytotoxicity (MCF-7, K-562, HeLa).

Modular Building Block for Parallel Thiazole-Benzamide SAR Libraries

The compound's convergent synthetic route—condensation of 2,4-dimethoxybenzoyl chloride with 4-(p-tolyl)thiazol-2-amine [1]—enables independent variation of the benzamide and thiazole domains. This modularity, combined with the scaffold's demonstrated biological relevance in stem-cell differentiation modulation (Zhou et al., 2013, Org. Biomol. Chem.) [2], positions CAS 325977-95-5 as a central building block for generating focused libraries. By procuring this specific intermediate, medicinal chemistry teams can explore C4-aryl variation on the thiazole ring and benzamide substitution patterns in parallel, accelerating SAR around both the kinase-inhibitory and alkaline-phosphatase-modulatory axes established in the primary literature.

Physicochemical Benchmarking in Oral Bioavailability Lead Optimization Programs

With its computed XLogP3 of 4.1, TPSA of 88.7 Ų, and 5 hydrogen-bond acceptors [1], CAS 325977-95-5 sits at the boundary of Lipinski and Veber compliance—an attractive starting point for oral-drug discovery programs. Its physicochemical profile is distinct from both the simpler des-methoxy analog (CAS 103966-01-4, MW 294.4, fewer HBA) and the 2,4-dimethoxybenzamide fragment (lower MW and TPSA) [2]. Researchers optimizing oral bioavailability in thiazole-containing lead series can use this compound as a reference point for balancing lipophilicity against polar surface area, with the QSAR literature providing a quantitative framework linking these descriptors to biological activity [3].

Quote Request

Request a Quote for (E)-2,4-dimethoxy-N-(4-(p-tolyl)thiazol-2(3H)-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.